4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Description
4-[(E)-2-(4-Fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a fluorinated quinoline derivative featuring a thieno[3,2-c]quinoline core with a 4-fluorophenyl ethenyl group at position 4 and a trifluoromethoxy substituent at position 6. The compound’s structure combines fluorine-containing moieties known to enhance biological activity, solubility, and metabolic stability .
Properties
IUPAC Name |
4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4NOS/c21-13-4-1-12(2-5-13)3-7-17-15-9-10-27-19(15)16-11-14(26-20(22,23)24)6-8-18(16)25-17/h1-8,11H,9-10H2/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDZKYHUANNPCC-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(E)-2-(4-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline represents a novel class of heterocyclic compounds with potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate fluorinated phenyl groups and thienoquinoline moieties. The trifluoromethoxy group is significant for enhancing the lipophilicity and biological activity of the compound. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have demonstrated that derivatives of thienoquinoline compounds exhibit significant antitumor activity. For instance, a related study on quinoline derivatives highlighted their potent activity against various cancer cell lines, including HT-29 (colon cancer) and MKN-45 (gastric cancer) with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 21c | HT-29 | 0.01 |
| 21b | MKN-45 | 0.53 |
| 21i | H460 | <1 |
The specific compound has been evaluated for its cytotoxicity using MTS assays across multiple cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated a concentration-dependent decrease in cell viability, with notable efficacy at concentrations as low as 10 µM .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways related to cell proliferation and survival. For example, compounds similar to thienoquinolines have been shown to interact with c-Met kinase, a critical player in tumor growth and metastasis . Further research is needed to elucidate the precise molecular targets of this compound.
Case Studies
Several case studies have explored the efficacy of thienoquinoline derivatives in preclinical models:
-
Study on MDA-MB-231 Cells :
- Treatment with thienoquinoline derivatives resulted in a significant reduction in cell viability (up to 70% at 25 µM).
- The study also indicated that these compounds could induce apoptosis as evidenced by increased caspase activity.
- Prostate Cancer Models :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties of Analogous Compounds
Key Observations:
- Trifluoromethoxy vs.
- Fluorophenyl Positioning : The 4-fluorophenyl ethenyl group in the target may offer better steric and electronic compatibility with biological targets than the 3-fluorophenyl variant in , which forms hydrogen bonds influencing crystal packing .
- Core Modifications: Thieno[3,2-c]quinoline cores (target and ) may exhibit distinct π-π stacking interactions compared to simpler quinolines (), affecting binding affinity in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
